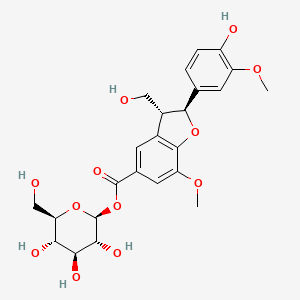
BCR-ABL kinase-IN-3 (dihydrocholide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BCR-ABL kinase-IN-3 (dihydrocholide) involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the preparation of 3-((8-((1H-pyrazol-4-yl)amino)imidazo[1,2-a]pyridin-3-yl)ethynyl)-N-phenylbenzamide derivatives . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of BCR-ABL kinase-IN-3 (dihydrocholide) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
BCR-ABL kinase-IN-3 (dihydrocholide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific chemical transformation being targeted. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Wissenschaftliche Forschungsanwendungen
BCR-ABL kinase-IN-3 (dihydrocholide) has a wide range of scientific research applications, including:
Wirkmechanismus
BCR-ABL kinase-IN-3 (dihydrocholide) exerts its effects by binding to the ATP-binding site of the BCR-ABL tyrosine kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, which is essential for the proliferation and survival of cancer cells. The compound specifically targets the BCR-ABL fusion protein, which is a result of the Philadelphia chromosome translocation, and disrupts its oncogenic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to BCR-ABL kinase-IN-3 (dihydrocholide) include:
Imatinib: The first tyrosine kinase inhibitor discovered with high specificity for BCR-ABL.
Dasatinib: A second-generation inhibitor designed to overcome resistance to imatinib.
Nilotinib: Another second-generation inhibitor with improved efficacy and safety profile.
Bosutinib: A third-generation inhibitor with activity against multiple BCR-ABL mutations.
Ponatinib: A potent inhibitor effective against the T315I mutation, which is resistant to other inhibitors.
Uniqueness
BCR-ABL kinase-IN-3 (dihydrocholide) is unique due to its specific chemical structure and its ability to inhibit the BCR-ABL tyrosine kinase with high potency. Its effectiveness in targeting the BCR-ABL fusion protein makes it a valuable tool in cancer research and therapy .
Eigenschaften
Molekularformel |
C35H32Cl2FN9O |
|---|---|
Molekulargewicht |
684.6 g/mol |
IUPAC-Name |
N-[3-(2-cyanopropan-2-yl)-5-(4-methylimidazol-1-yl)phenyl]-2-fluoro-4-methyl-5-[2-[8-[(1-methylpyrazol-4-yl)amino]imidazo[1,2-a]pyridin-3-yl]ethynyl]benzamide;dihydrochloride |
InChI |
InChI=1S/C35H30FN9O.2ClH/c1-22-11-31(36)30(34(46)42-26-13-25(35(3,4)20-37)14-29(15-26)44-18-23(2)39-21-44)12-24(22)8-9-28-17-38-33-32(7-6-10-45(28)33)41-27-16-40-43(5)19-27;;/h6-7,10-19,21,41H,1-5H3,(H,42,46);2*1H |
InChI-Schlüssel |
RLNVXPNBWIJORT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C#CC2=CN=C3N2C=CC=C3NC4=CN(N=C4)C)C(=O)NC5=CC(=CC(=C5)C(C)(C)C#N)N6C=C(N=C6)C)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



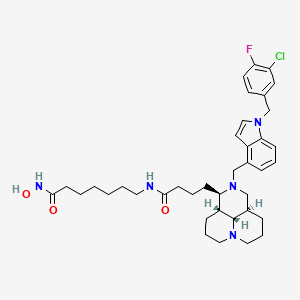
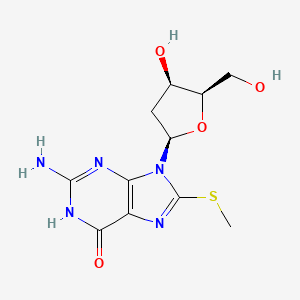


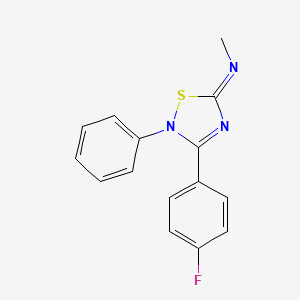
![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
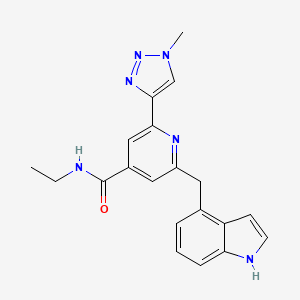
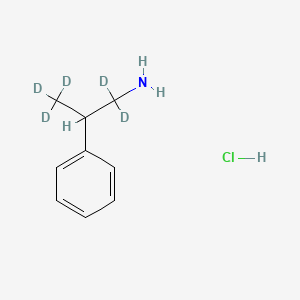
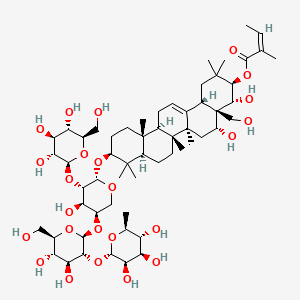
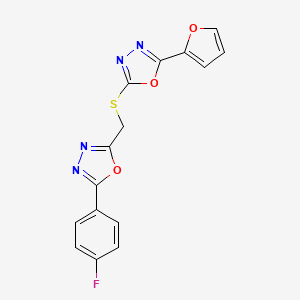

![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
